molecular formula C22H24ClF4N7O2 B611652 Vecabrutinib CAS No. 1510829-06-7

Vecabrutinib

Katalognummer: B611652
CAS-Nummer: 1510829-06-7
Molekulargewicht: 529.9 g/mol
InChI-Schlüssel: QLRRJMOBVVGXEJ-XHSDSOJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .

Mode of Action

This compound binds non-covalently in the ATP binding pocket of BTK . This allows this compound to retain its inhibitory effect on both wild-type and C481S-mutated BTK .

Biochemical Pathways

This compound affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .

Pharmacokinetics

It is known that this compound is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .

Result of Action

This compound treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, this compound treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .

Biochemische Analyse

Biochemical Properties

Vecabrutinib plays a crucial role in biochemical reactions by inhibiting BTK and ITK. It interacts with the ATP binding pocket of BTK, preventing the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This inhibition disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. This compound also inhibits ITK, which is involved in T-cell receptor (TCR) signaling, thereby modulating the immune response .

Cellular Effects

This compound affects various types of cells and cellular processes. In B-cells, it inhibits BCR signaling, leading to reduced cell proliferation and survival. In T-cells, this compound modulates TCR signaling, affecting T-cell activation and proliferation. This dual inhibition results in favorable immunomodulation, reducing the frequency of regulatory T cells and enhancing the anti-tumor immune response .

Molecular Mechanism

At the molecular level, this compound binds noncovalently to the ATP binding pocket of BTK, inhibiting its kinase activity. This binding is not dependent on the C481 residue of BTK, which is the site of mutation that confers resistance to covalent inhibitors like ibrutinib. This compound also inhibits ITK by binding to its ATP binding pocket, thereby preventing TCR signaling. These interactions result in the inhibition of downstream signaling pathways, leading to reduced cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained inhibitory effects over time. Studies have demonstrated that this compound retains its inhibitory activity against BTK and ITK in vitro, even in the presence of mutations that confer resistance to covalent inhibitors. Long-term treatment with this compound has been associated with favorable immunomodulatory effects and reduced tumor burden in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been shown to inhibit BTK and ITK effectively, while higher doses may result in increased toxicity. Studies have identified an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects. Toxic effects at high doses include hematological toxicity and gastrointestinal disturbances .

Metabolic Pathways

This compound is metabolized primarily via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This metabolic pathway results in the formation of various metabolites, some of which retain inhibitory activity against BTK and ITK. The metabolism of this compound can be influenced by co-administration with other drugs that affect CYP3A4 activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The distribution of this compound is also affected by its binding affinity to plasma proteins .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it exerts its inhibitory effects on BTK and ITK. It does not require specific targeting signals or post-translational modifications for its activity. The subcellular localization of this compound is consistent with its role in inhibiting cytoplasmic kinases involved in BCR and TCR signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Vecabrutinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Vecabrutinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chronic Lymphocytic Leukemia

Vecabrutinib has shown promise in a Phase Ib/II trial involving patients with advanced CLL, particularly those resistant to covalent BTK inhibitors. The study reported modest clinical benefits, including stable disease in 31% of patients and a partial response in one patient treated at a dose of 246 mg twice daily. The trial demonstrated that this compound was well-tolerated up to doses of 410 mg twice daily, with no significant adverse cardiac events noted .

Mantle Cell Lymphoma

In addition to CLL, this compound is being evaluated for its efficacy in treating mantle cell lymphoma. The drug's ability to inhibit both wild-type and mutated forms of BTK makes it particularly relevant for patients who have previously failed treatment with standard BTK inhibitors .

Chimeric Antigen Receptor T-cell Therapy

Recent preclinical studies have indicated that this compound can enhance the efficacy and safety of CD19-targeted chimeric antigen receptor T-cell (CAR T) therapy. In murine models, this compound improved CAR T-cell function while reducing the risk of cytokine release syndrome and neurotoxicity, common complications associated with CAR T therapies . This suggests that this compound may expand the applicability of CAR T therapies beyond inpatient settings.

Preclinical Findings

Preclinical data have demonstrated that this compound effectively inhibits B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B-cells. In various assays, this compound has been shown to reduce phosphorylation of key signaling proteins involved in tumor growth and survival, such as STAT3 and PLCγ2 .

Table: Summary of Clinical Trials Involving this compound

Study TypeIndicationPhaseKey Findings
Phase Ib/IIChronic Lymphocytic LeukemiaI/IIModest clinical benefit; stable disease in 31%
Phase IbMantle Cell LymphomaIWell-tolerated; evidence of activity in resistant cases
PreclinicalCAR T-cell TherapyN/AEnhanced efficacy; reduced safety concerns

Vergleich Mit ähnlichen Verbindungen

Vecabrutinib is compared with other BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib:

    Ibrutinib: A first-generation covalent BTK inhibitor with broad off-target effects.

    Acalabrutinib: A second-generation covalent BTK inhibitor with improved selectivity.

    Zanubrutinib: Another second-generation covalent BTK inhibitor with high selectivity.

Similar compounds include:

This compound stands out due to its noncovalent binding mechanism, making it a valuable addition to the arsenal of BTK inhibitors for treating resistant B-cell malignancies .

Biologische Aktivität

Vecabrutinib is a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of B-cell malignancies, particularly in patients resistant to existing BTK inhibitors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.

This compound selectively inhibits BTK, which plays a crucial role in B-cell receptor (BCR) signaling pathways. By blocking BTK activity, this compound disrupts downstream signaling that promotes cell survival and proliferation in malignant B-cells. The compound has demonstrated potency against both wild-type BTK and various mutant forms, including the C481S mutation associated with resistance to other BTK inhibitors.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : In a Phase Ib trial involving 38 patients, pharmacokinetic analyses indicated that this compound exhibited approximately dose-proportional pharmacokinetics. The maximum tolerated dose was established at 410 mg twice daily (BID), with sustained reductions in serum cytokine levels observed at higher doses, suggesting effective BTK inhibition .

Pharmacodynamics : this compound showed a half-maximal inhibitory concentration (IC50) against wild-type BTK comparable to that of ibrutinib, while demonstrating greater potency against ITK and TEC kinases. In vitro studies indicated that this compound effectively inhibited phosphorylation of PLCγ2, a downstream target of BTK, with an IC50 value of approximately 13 nM .

Clinical Efficacy

The clinical activity of this compound has been assessed in several studies:

  • Phase Ib/II Trial : A study involving 29 patients with advanced B-cell malignancies reported a partial response (PR) in one patient with chronic lymphocytic leukemia (CLL) and stable disease (SD) in 13 patients. Notably, six patients had BTK C481 mutations, highlighting the drug's potential effectiveness in resistant cases .
  • Response Rates : Among patients treated at escalating doses, the best response included one PR at the 246 mg BID dose level and SD in 31% of patients. Patients remained on treatment for a median duration of 28.5 weeks .

Safety Profile

This compound was generally well-tolerated across studies, with no dose-limiting toxicities reported up to the highest studied dose. Adverse events were mild and included gastrointestinal symptoms and infections; however, no significant cardiac events were recorded .

Case Studies

  • Patient Case : In one notable case from the Phase Ib trial, a patient with CLL who had previously failed multiple therapies achieved PR after treatment with this compound at the 246 mg BID dose. This patient had a history of BTK C481 mutation and demonstrated sustained clinical benefit over several months .
  • Resistance Mechanisms : Additional studies on cell lines resistant to ibrutinib demonstrated that this compound could effectively inhibit BCR signaling despite the presence of mutant BTK variants. This suggests its potential as a treatment option for patients who have developed resistance to first-generation BTK inhibitors .

Summary of Findings

The following table summarizes key findings regarding this compound's biological activity:

Parameter Value
Mechanism Reversible BTK inhibition
IC50 (WT BTK) Comparable to ibrutinib
Clinical Response Rate PR in 1/29; SD in 13/29
Maximum Tolerated Dose 410 mg BID
Common Adverse Events Mild gastrointestinal issues
Duration of Treatment Median 28.5 weeks

Eigenschaften

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510829-06-7
Record name Vecabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vecabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VECABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.